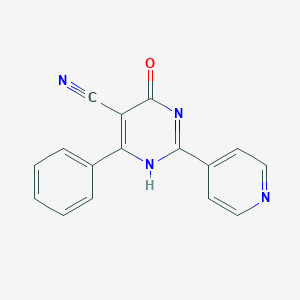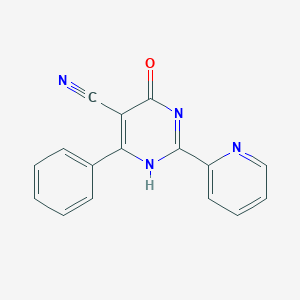![molecular formula C19H17N3O3 B7786464 methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B7786464.png)
methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate” involves multiple steps, each requiring specific reagents and conditions. The preparation methods typically include:
Initial Formation: The initial formation of the core structure involves a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate” undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
The compound with the identifier “methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which the compound with the identifier “methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate” exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound binds to these targets, modulating their activity and leading to the desired biological effects.
Properties
IUPAC Name |
methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-17(18(23)22(21-13)16-6-4-3-5-7-16)12-20-15-10-8-14(9-11-15)19(24)25-2/h3-12,20H,1-2H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAAXHGBZDXPBZ-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CNC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786383.png)
![2-hydroxy-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B7786395.png)
![methyl N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]carbamate](/img/structure/B7786401.png)
![[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]thiourea](/img/structure/B7786408.png)
![(4Z)-5-methyl-4-[(4-nitroanilino)methylidene]-2-phenylpyrazol-3-one](/img/structure/B7786415.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B7786416.png)
![methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786424.png)


![N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B7786443.png)
![2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid](/img/structure/B7786456.png)
![methyl 2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]acetate](/img/structure/B7786466.png)
![4-chloro-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B7786471.png)
![methyl 4-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B7786483.png)
